molecular formula C12H9ClF3N3OS B1529308 2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1411227-49-0

2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B1529308
M. Wt: 335.73 g/mol
InChI Key: SVSWXLSCBYPCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H9ClF3N3OS and its molecular weight is 335.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide is involved in various chemical syntheses and applications, highlighting its versatility in organic chemistry. Kumar et al. (2013) demonstrated an efficient route for synthesizing 2-phenyl-5-(het)aryl-4-functionalized thiazoles via chemoselective thionation-cyclization, which introduces functionalities such as ester, N-substituted carboxamide, or peptide to thiazoles, showcasing the compound's role in producing derivatives with potential biological activities (Kumar, Parameshwarappa, & Ila, 2013). Additionally, El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with molluscicidal properties from 5-amino-2-(ethylthio)thiazole-4-carboxamide, indicating its potential in environmental and agricultural applications (El-bayouki & Basyouni, 1988).

Anticancer Activity

A significant area of research involves the evaluation of thiazole derivatives for anticancer activity. Cai et al. (2016) synthesized novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines, identifying compounds with promising efficacy, which underscores the therapeutic potential of this chemical framework in oncology (Cai et al., 2016).

Inhibition of Transcription Factors

Palanki et al. (2000) explored the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives as inhibitors of NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability and cell-based activity. This research provides insight into the compound's potential for developing treatments targeting these transcription factors, which are critical in inflammatory and cancer processes (Palanki et al., 2000).

Antibacterial and Antifungal Properties

Ahmed (2007) reported on the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, demonstrating the compound's role in developing new therapies against bacterial infections (Ahmed, 2007).

properties

IUPAC Name

2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3OS/c1-5-9(21-11(17)18-5)10(20)19-8-4-6(12(14,15)16)2-3-7(8)13/h2-4H,1H3,(H2,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSWXLSCBYPCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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